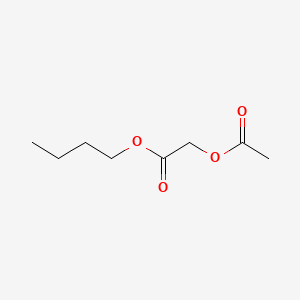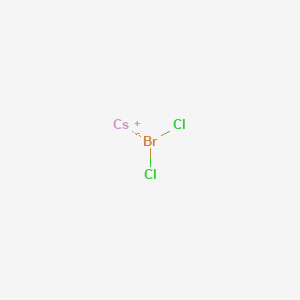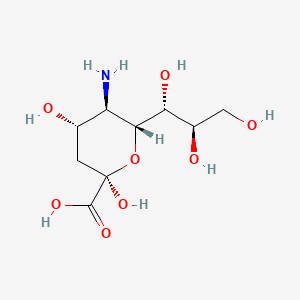
alpha-Neuraminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Neuraminic acid, also known as neuraminic acid, is a nine-carbon acidic amino sugar. It is a key component of sialic acids, which are found in various biological systems, including cell surface glycolipids and glycoproteins. These compounds play crucial roles in cellular recognition, signaling, and adhesion processes .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Neuraminic acid can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Alpha-Neuraminic acid has a wide range of applications in scientific research:
Mechanism of Action
Alpha-Neuraminic acid exerts its effects through various molecular targets and pathways:
Cellular Recognition: It is involved in the recognition and binding of cells to other cells or extracellular matrix components.
Virus Invasion: this compound residues on cell surfaces are recognized by viral proteins, facilitating viral entry into host cells.
Signal Transduction: It plays a role in signal transduction pathways by modulating the activity of cell surface receptors.
Comparison with Similar Compounds
N-Acetylneuraminic Acid: A derivative of alpha-Neuraminic acid with an acetyl group at the 5-position.
N-Glycolylneuraminic Acid: Another derivative with a glycolyl group at the 5-position.
Uniqueness: this compound is unique due to its role as a precursor for various sialic acids, which are essential for numerous biological functions. Its derivatives, such as N-acetylneuraminic acid and N-glycolylneuraminic acid, have distinct biological roles and distribution patterns .
Properties
CAS No. |
41546-22-9 |
|---|---|
Molecular Formula |
C9H17NO8 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-amino-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO8/c10-5-3(12)1-9(17,8(15)16)18-7(5)6(14)4(13)2-11/h3-7,11-14,17H,1-2,10H2,(H,15,16)/t3-,4+,5+,6+,7+,9+/m0/s1 |
InChI Key |
CERZMXAJYMMUDR-LSRLBZCKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)N)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



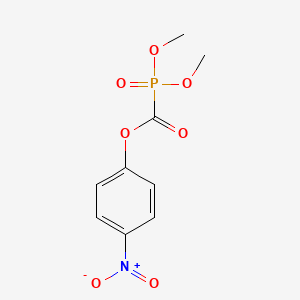

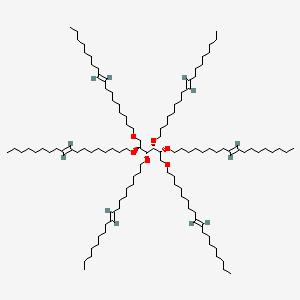

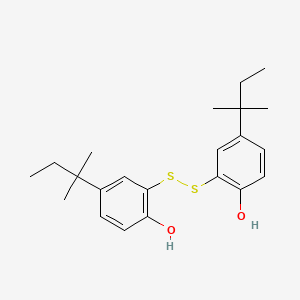
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
